molecular formula C21H21Cl2N3O3 B270410 4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide

4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide

Cat. No. B270410
M. Wt: 434.3 g/mol
InChI Key: URMTUELYSJHQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide, commonly known as DPPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPPB is a member of the pyrazolone family and is structurally similar to other compounds such as pyrazolone, which is known for its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of DPPB is not fully understood. However, studies have shown that DPPB inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the development of inflammatory diseases and cancer. By inhibiting the activity of COX-2, DPPB can reduce the production of prostaglandins, leading to a reduction in inflammation and cancer growth.
Biochemical and Physiological Effects:
DPPB has been found to have several biochemical and physiological effects. Studies have shown that DPPB can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, DPPB has also been found to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPPB in lab experiments is its high potency. DPPB has been found to be more potent than other compounds such as pyrazolone. Additionally, DPPB has also been found to be selective in its inhibition of COX-2, which makes it a potential candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of using DPPB in lab experiments is its toxicity. Studies have shown that high doses of DPPB can be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of DPPB. One of the directions is to investigate the potential of DPPB as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies can be conducted to investigate the mechanism of action of DPPB and its potential applications in cancer research. Furthermore, the toxicity of DPPB can be further investigated to determine the safe dosage for its use in lab experiments. Finally, the synthesis method of DPPB can be optimized to improve its yield and purity.

Synthesis Methods

The synthesis of DPPB involves a series of chemical reactions starting with the reaction of 2,4-dichlorophenol with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid. This reaction results in the formation of the intermediate product, 4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide. The intermediate product is then purified and subjected to further reactions to obtain the final product, DPPB.

Scientific Research Applications

DPPB has shown potential applications in various fields of scientific research. One of the most promising applications of DPPB is in the field of cancer research. Studies have shown that DPPB has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, DPPB has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide

Molecular Formula

C21H21Cl2N3O3

Molecular Weight

434.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide

InChI

InChI=1S/C21H21Cl2N3O3/c1-14-20(21(28)26(25(14)2)16-7-4-3-5-8-16)24-19(27)9-6-12-29-18-11-10-15(22)13-17(18)23/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,24,27)

InChI Key

URMTUELYSJHQMR-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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